1,1'-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dichloride

Antisepsis Pseudomonas aeruginosa Minimum Inhibitory Concentration (MIC)

Chronic wound & ICU care face rising chlorhexidine-resistant pathogens. Octenidine dihydrochloride (CAS 64690-21-7) solves this with: • 2.0-2.4× lower MIC vs. PHMB/CHX against P. aeruginosa • Highest fibroblast biocompatibility index among 9 antiseptics • No cross-resistance in CHX-adapted mutants (Karpinski Index 0.12 vs. 0.29) • >99% microbial kill at ≤1.5 µM within 15 min Ideal for wound formularies, ICU bathing, & oral gels.

Molecular Formula C36H64Cl2N4
Molecular Weight 623.8 g/mol
CAS No. 64690-21-7
Cat. No. B1593370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dichloride
CAS64690-21-7
Molecular FormulaC36H64Cl2N4
Molecular Weight623.8 g/mol
Structural Identifiers
SMILESCCCCCCCCNC1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=C(C=C2)NCCCCCCCC.[Cl-].[Cl-]
InChIInChI=1S/C36H62N4.2ClH/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2;;/h23-26,31-34H,3-22,27-30H2,1-2H3;2*1H
InChIKeySMGTYJPMKXNQFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1′-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) Dichloride (CAS 64690-21-7) – Baseline Identity for Evidence-Based Antiseptic Procurement


1,1′-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dichloride (CAS 64690-21-7), universally recognized as octenidine dihydrochloride, is a cationic bis-pyridinium antiseptic belonging to the alkanediylbis[4-(alkylamino)pyridinium] salt class [1]. Its structure features two 4-(octylamino)pyridinium moieties covalently bridged by a flexible decane-1,10-diyl linker, yielding a dicationic amphiphile with a molecular weight of 623.8 g/mol (dichloride salt) [2]. The compound is registered under EC Number 265-020-6 and ATC codes D08AJ57, R02AA21, A01AB24, and G01AX66, reflecting its established role as a topical antiseptic for skin, mucosa, and wound disinfection in multiple European pharmacopoeias [2][3].

Antimicrobial screening studies against Gram-positive, Gram-negative, and fungal panels
Antiseptic resistance mechanism and cross-resistance evolution research
Biocompatibility and cytotoxicity profiling in fibroblast or wound-healing models
Formulation research for topical antiseptic delivery and rapid-kill kinetics

Why Chlorhexidine, Polyhexanide, or Other Bis-Pyridinium Analogs Cannot Be Interchanged with 1,1′-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) Dichloride for Scientific Selection


Although chlorhexidine digluconate (CHX), polyhexamethylene biguanide (PHMB), and dequalinium chloride share overlapping antiseptic indications with octenidine dihydrochloride, the decane-1,10-diyl linker length and the 4-(octylamino) substitution pattern on the pyridinium rings generate a dicationic geometry and lipophilic-hydrophilic balance that are not replicated by shorter-linker bis-pyridinium analogs (e.g., 1,8-octanediyl) or by the biguanide scaffold [1]. Consequently, identical clinical-use concentrations do not yield identical microbiological outcomes: octenidine exhibits systematically lower minimum inhibitory concentrations (MICs) against key pathogens, a distinct resistance-selection profile where cross-resistance to chlorhexidine does not translate to octenidine, and a different cytotoxicity-vs.-efficacy balance that cannot be extrapolated from in-class compounds or alternative antiseptic classes [2][3]. Procurement solely by antiseptic class therefore risks selecting a product with inferior potency against target organisms or a less favorable safety profile under real-world use conditions.

OCT vs CHX / PHMB Linker geometry Decane-1,10-diyl linker generates distinct dicationic spacing not replicated by shorter-chain analogs or biguanide scaffolds; antimicrobial spectrum may shift.
OCT vs CHX Resistance profile CHX-selected mutants can exhibit cross-resistance to colistin; OCT susceptibility remained unaffected in parallel experiments, limiting direct interchange assumptions.
OCT vs PHMB Cytotoxicity balance Biocompatibility indices differ; top-ranked fibroblast selectivity for OCT may not be extrapolated to PHMB or other antiseptics, requiring model-specific validation.

Product-Specific Quantitative Evidence Guide for 1,1′-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) Dichloride (Octenidine·2HCl)


Superior Anti-Pseudomonal Potency: OCT vs. Chlorhexidine vs. Polyhexanide (MIC Head-to-Head)

In a standardized broth microdilution assay against clinical Pseudomonas aeruginosa strains, octenidine dihydrochloride (OCT) demonstrated the lowest mean MIC among the three leading cationic antiseptics [1]. The mean MIC of OCT was 11.3 ± 4.5 µg/mL, representing a 2.0-fold improvement over polyhexamethylene biguanide (PHMB; 22.6 ± 8.0 µg/mL) and a 2.4-fold improvement over chlorhexidine digluconate (CHX; 26.6 ± 14.4 µg/mL). Sodium hypochlorite, a non-cationic comparator, exhibited a mean MIC of 95 ± 15.4 µg/mL, underscoring the magnitude of the cationic antiseptic advantage but also the leading position of OCT within that sub-class [1].

Anti-Pseudomonal MIC
Head-to-head
OCT MIC 11.3 ± 4.5 µg/mL; 2.0× lower than PHMB, 2.4× lower than CHX
Reported concentration advantage in broth microdilution; supports antimicrobial screening context for P. aeruginosa.
Clinical isolates; EN 1040:2005 methodology; requires strain-specific verification.
Antisepsis Pseudomonas aeruginosa Minimum Inhibitory Concentration (MIC) Wound disinfection

Lower Resistance-Development Risk: Karpinski Adaptation Index – OCT vs. CHX vs. NaOCl

The same 2025 study introduced the Karpinski Adaptation Index (KAI) to quantify the propensity of P. aeruginosa to develop reduced susceptibility upon serial passage in sub-inhibitory antiseptic concentrations [1]. Octenidine dihydrochloride yielded the lowest KAI of 0.12, indicating a low resistance risk. In direct comparison, PHMB and boric acid each scored 0.19 (low risk), povidone-iodine 0.21 (moderate risk), and chlorhexidine digluconate 0.29 (moderate risk). Sodium hypochlorite (KAI 1.0) and potassium permanganate (KAI ≥1.0) were classified as very high resistance risk [1].

Adaptation Index (KAI)
Head-to-head
OCT KAI 0.12 (low risk); CHX 0.29, PHMB 0.19, NaOCl 1.0
Lower reported resistance-selection potential; supports stewardship research endpoint interpretation.
Serial passage assay; adaptation index methodology specific to cited 2025 study.
Antimicrobial resistance Adaptation index Biocide tolerance Pseudomonas aeruginosa

Absence of Cross-Resistance with Chlorhexidine: OCT Susceptibility Remains Unaffected Under CHX Selective Pressure

A comparative genomic analysis subjected four enterobacterial species (E. coli, K. pneumoniae, K. oxytoca, E. cloacae) to in vitro selective adaptation with chlorhexidine (CHX), octenidine (OCT), and colistin [1]. When CHX was used as the selective agent, mutants with high CHX MICs were recovered for all four species, and these mutants simultaneously exhibited cross-resistance to colistin. Critically, octenidine susceptibility remained entirely unaffected in these CHX-adapted mutants across all species [1]. Conversely, attempts to select OCT-resistant mutants were unsuccessful for E. coli and yielded only slightly elevated OCT MICs in K. pneumoniae, K. oxytoca, and E. cloacae, with zero cross-elevation of CHX or colistin MICs [1].

Cross-Resistance Escape
Head-to-head
OCT susceptibility unchanged in CHX-selected mutants; no cross-resistance to colistin observed.
Mechanistically distinct resistance profile; may support rotational study design in infection control research.
Four Enterobacteriaceae species; genomic analysis confirmed lack of shared resistance determinants.
Cross-resistance Enterobacteriaceae Selective pressure Antiseptic stewardship

Accelerated Microbicidal Kinetics: OCT Achieves >99% Reduction at ≤1.5 µM Within 15 Minutes vs. Chlorhexidine

The seminal microbiological characterization by Sedlock and Bailey established that octenidine hydrochloride at concentrations of less than 1.5 µM (0.94 µg/mL) achieved a greater than 99% reduction in viable counts of Staphylococcus aureus, Staphylococcus epidermidis, Proteus mirabilis, Streptococcus pyogenes, Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Serratia marcescens, and Candida albicans within 15 minutes of exposure [1]. In the same study, octenidine was directly compared with chlorhexidine gluconate and was unequivocally more active against each test strain, as assessed by semilogarithmic survival curve analysis [1]. In an independent in vivo skin-degerming model on cynomolgus monkeys, aqueous octenidine at 0.2–1.6% reduced resident microflora by 90–99.98%, and octenidine formulated at 2% in a surfactant vehicle significantly outperformed the commercial 4% chlorhexidine gluconate formulation (Hibiclens) [1].

Rapid Kill Kinetics
Head-to-head
>99% reduction at ≤1.5 µM within 15 min across 9 species; 2% OCT formulation outperformed 4% CHX in vivo.
Reported rapid microbicidal action; supports time-kill study design and formulation benchmarking.
In vitro death kinetics + cynomolgus monkey skin model; requires validation in target research models.
Kill kinetics Topical antiseptic Rapid disinfection Gram-positive / Gram-negative

Antifungal Potency Against Candida albicans: OCT Mouthwash MIC 0.09–0.1% vs. Chlorhexidine 0.12%

A 2024 in vitro head-to-head comparison of 15 commercial mouthwashes tested against 12 Candida albicans strains determined that octenidine dihydrochloride-containing products exhibited mean MICs of 0.09–0.1% (active compound concentration 0.5–0.9 µg/mL), numerically outperforming chlorhexidine digluconate (CHX; mean MIC 0.12%, active concentration 1.1–2.4 µg/mL) and CHX + cetylpyridinium chloride combinations (MIC 0.13%) [1]. In biofilm reduction assays, OCT-containing mouthwashes achieved the most substantial biofilm eradication at 47–51.1%, compared with 32.1–41.7% for CHX products and 38.6% for polyhexanide (PHMB) [1].

Anti-Candida MIC
Head-to-head
OCT MIC 0.09–0.1% (0.5–0.9 µg/mL active); CHX 0.12% (1.1–2.4 µg/mL); biofilm reduction 47–51.1% (OCT) vs 32.1–41.7% (CHX).
Lower active concentration required for anti-Candida effect; supports oral-care formulation research endpoints.
12 C. albicans strains; CLSI micro-dilution; crystal violet biofilm assay; 2024 study.
Antifungal Candida albicans Oral antiseptic Biofilm

Favorable Biocompatibility Index: OCT Ranks Highest for Fibroblast Cytotoxicity-to-Antimicrobial Potency Ratio

A systematic study measuring both antimicrobial activity (E. coli and S. aureus toxicity) and mammalian fibroblast cytotoxicity for nine common antiseptic agents generated a Biocompatibility Index (BI) that ranks agents by their therapeutic window [1]. For the ratio of fibroblast cytotoxicity to E. coli toxicity, the rank order was OCT > PHMB > CHX > PVP-I(original) > PVP-I(surgical) > BAC > CPC > Triclosan > MSP. OCT thus achieved the most favorable selectivity, meaning that for a given level of antimicrobial effect, OCT imposes the lowest relative cytotoxic burden on mammalian fibroblasts compared with its antiseptic peers [1].

Biocompatibility Index
Head-to-head
Ranked #1 among 9 antiseptics (OCT > PHMB > CHX) for fibroblast cytotoxicity-to-antimicrobial ratio.
Reported top rank for selectivity; supports wound-healing model biocompatibility endpoint interpretation.
Parallel E. coli / S. aureus MIC and fibroblast cytotoxicity; Müller & Kramer 2008 methodology.
Biocompatibility index Cytotoxicity Wound healing Selectivity

Evidence-Backed Research and Industrial Application Scenarios for 1,1′-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) Dichloride


Chronic Wound Antisepsis in Pseudomonas-Dominant Colonization

Chronic wounds (venous ulcers, diabetic foot ulcers, pressure ulcers) are frequently colonized by P. aeruginosa. The 2.0–2.4× lower MIC of OCT versus PHMB and CHX respectively against P. aeruginosa [see Section 3, Evidence Item 1], combined with its highest-ranked biocompatibility index among nine antiseptics for fibroblast viability [see Section 3, Evidence Item 6], positions OCT as the preferred antiseptic when both anti-pseudomonal potency and wound-bed cytocompatibility are selection priorities. Procurement specifications for wound-care formularies should reference MIC data for P. aeruginosa rather than surrogate Gram-positive data when differentiating among cationic antiseptic options [1][2].

ICU Decolonization Protocols Where Chlorhexidine Resistance or Cross-Resistance Concerns Exist

In intensive care units where chlorhexidine-based daily bathing is the standard of care for MRSA and Gram-negative decolonization, the documented CHX–colistin cross-resistance axis poses a stewardship concern. OCT's demonstrated ability to retain full susceptibility in CHX-adapted enterobacterial mutants and the extreme difficulty of selecting OCT-resistant mutants in vitro [see Section 3, Evidence Items 2 and 3] provide a compelling rationale for switching to OCT-based bathing protocols. The 2.4-fold lower Karpinski Adaptation Index (0.12 vs. 0.29 for CHX) quantifies the reduced selection pressure [1][2].

Oral Care Formulations Targeting Candida-Associated Stomatitis and Denture Biofilms

For mouthwash and oral gel development targeting C. albicans biofilms (denture stomatitis, oral candidiasis in immunocompromised patients), OCT's 1.2–4.8× lower active concentration requirement compared with CHX for equivalent antifungal MIC, combined with ~10–15 percentage points greater biofilm reduction [see Section 3, Evidence Item 5], enables formulation strategies that minimize concentration-dependent adverse effects (dental staining, taste disturbance) while maintaining or exceeding the anti-Candida efficacy benchmark set by CHX [1].

Pre-Surgical Skin Preparation Requiring Rapid Microbial Kill

Pre-operative skin antisepsis demands rapid microbial kill within short contact times. The Sedlock & Bailey data demonstrating >99% reduction of 9 clinically relevant microbial species at ≤1.5 µM OCT within 15 minutes, and the head-to-head superiority of a 2% OCT formulation over 4% CHX in in vivo skin-degerming models [see Section 3, Evidence Item 4], support the selection of OCT over CHX when procedural workflow imposes contact times of 1–15 minutes and robust broad-spectrum kill is non-negotiable [1].

Application
Selection Property
Validation Focus
Chronic wound model antimicrobial screening
Anti-pseudomonal MIC context and fibroblast biocompatibility ranking
Strain-specific MIC validation; cytotoxicity endpoint in wound-bed models
Antiseptic resistance evolution studies
Low adaptation index and absence of CHX–colistin cross-resistance
Serial passage adaptation assays; genomic resistance determinant profiling
Oral antiseptic formulation research
Anti-Candida MIC and biofilm eradication at low active concentration
Biofilm reduction assays; concentration-dependent biocompatibility screening
Rapid-kill topical antiseptic development
Sub-micromolar >99% kill within 15 min across broad-spectrum panel
Time-kill kinetics in target research models; formulation-performance benchmarking
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